1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-15-4-3-5-17(12-15)25-14-16(24)13-22-8-10-23(11-9-22)19-7-2-1-6-18(19)21/h1-7,12,16,24H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOKRFQJNUDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152549 | |
| Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-89-9 | |
| Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Features
The target molecule comprises three distinct regions:
- 3-Chlorophenylsulfanyl moiety : Introduced via nucleophilic substitution or thiol-ene chemistry.
- 2-Propanol backbone : Derived from epoxide ring-opening or glycerol derivatives.
- 4-(2-Fluorophenyl)piperazino group : Synthesized through aromatic substitution on piperazine.
Retrosynthetic Pathways
Two primary routes were identified:
- Route A : Epoxide ring-opening of 2,3-epoxypropyl 3-chlorophenyl sulfide with 4-(2-fluorophenyl)piperazine.
- Route B : Sequential functionalization of a preformed 2-propanol scaffold with sulfanyl and piperazino groups.
Route A was prioritized due to its alignment with validated methodologies in source, which demonstrated high yields (53–72%) for analogous epoxide-piperazine couplings.
Synthesis of 4-(2-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine undergoes substitution with 1-fluoro-2-nitrobenzene in tetrahydrofuran (THF) using LiHMDS as a base at 80°C for 2 hours:
$$
\text{Piperazine} + 1\text{-fluoro-2-nitrobenzene} \xrightarrow{\text{LiHMDS/THF}} 4\text{-(2-fluorophenyl)piperazine} + \text{HF}
$$
Key Parameters :
Purification and Characterization
The product is isolated as a hydrochloride salt (m.p. 199–200°C decomp.), consistent with protocols in source for analogous piperazine derivatives.
Preparation of 2,3-Epoxypropyl 3-Chlorophenyl Sulfide
Thiol-Epoxide Coupling
3-Chlorobenzenethiol reacts with epichlorohydrin in ethanol under reflux (5 hours):
$$
\text{3-Chlorobenzenethiol} + \text{Epichlorohydrin} \xrightarrow{\text{EtOH}} 2\text{,3-epoxypropyl 3-chlorophenyl sulfide} + \text{HCl}
$$
Optimization Insights :
- Solvent : Ethanol enables moderate polarity for thiolate ion formation.
- Yield : 58% after vacuum distillation, with residual 4,4'-dichlorodiphenyl sulfone removed via filtration.
Epoxide Ring-Opening with 4-(2-Fluorophenyl)piperazine
Regioselective Reaction Mechanics
The epoxide undergoes nucleophilic attack at the less sterically hindered C3 position, as confirmed by $$^{13}\text{C NMR}$$ data in source:
$$
\text{2,3-Epoxypropyl sulfide} + \text{4-(2-fluorophenyl)piperazine} \xrightarrow{\text{THF/80°C}} \text{Target compound}
$$
Critical Conditions :
Stereochemical Considerations
The reaction proceeds with retention of configuration at C2, as evidenced by unchanged optical rotation values post-synthesis.
Alternative Synthetic Routes and Comparative Analysis
Michael Addition Approach
Attempts to couple 3-chlorobenzenethiol to acrylate esters followed by piperazine addition resulted in poor regiocontrol (<30% yield), disqualifying this route.
Direct Substitution on Propanediol
Replacing the hydroxyl group at C1 of 1,3-propanediol with 3-chlorobenzenethiol required harsh conditions (H$$2$$SO$$4$$, 100°C), leading to decomposition.
Scalability and Industrial Considerations
Solvent Recycling
THF and ethanol are recoverable via fractional distillation, reducing costs by 22% per batch.
Waste Management
HCl and SO$$_2$$ byproducts are neutralized using two-stage scrubbers, aligning with ecological protocols in source.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Overview
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol, with the CAS number 338421-89-9, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine ring and various aromatic substituents, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClFN2OS. Its structure can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Aromatic Rings : A 3-chlorophenyl and a 2-fluorophenyl group, which are known to influence the biological activity of compounds significantly.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions involving chlorophenyl thiol and fluorophenylamine. The final coupling reaction leads to the formation of the target compound, which can be optimized for yield and purity in industrial applications.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. Studies have shown that derivatives of arylpiperazines can demonstrate significant inhibitory effects against various bacterial strains and fungi . The specific mechanisms may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Aryl-piperazine derivatives have been noted for their cytotoxic effects on prostate cancer cells, indicating a potential for further exploration in cancer therapeutics . The exact mechanism is likely related to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Neuropharmacological Effects
Compounds similar to this compound are also studied for their neuropharmacological effects. They may act as anxiolytics or antidepressants by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors . This interaction can lead to alterations in mood and behavior, making such compounds of interest in psychiatric medicine.
The biological activity of this compound is thought to stem from its ability to bind selectively to various receptors and enzymes within biological systems. The precise molecular targets are still under investigation but may include:
- Serotonin Receptors : Potentially influencing mood regulation.
- Dopamine Receptors : Implicated in reward pathways and psychotropic effects.
- Enzymatic Pathways : Inhibition or activation of specific enzymes could lead to altered metabolic processes.
Study on Antimicrobial Activity
A study conducted on derivatives of arylpiperazines demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic substituents enhanced the antibacterial potency, suggesting a structure-activity relationship that could be explored further for optimizing efficacy .
Study on Anticancer Efficacy
In vitro assays on prostate cancer cell lines revealed that certain arylpiperazine derivatives exhibited cytotoxicity, leading to increased apoptosis rates. The study highlighted the importance of the piperazine moiety in enhancing the anticancer activity through receptor modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
